Tert-butyl 2-methyl-2-nitropropionate
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Overview
Description
Tert-butyl 2-methyl-2-nitropropionate is an organic compound with the molecular formula C8H15NO4. It is a nitroester, characterized by the presence of a nitro group (-NO2) and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyl-2-nitropropionate can be synthesized through the esterification of 2-methyl-2-nitropropionic acid with tert-butanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-2-nitropropionate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-2-aminopropionic acid.
Substitution: Various substituted esters or amides.
Hydrolysis: 2-methyl-2-nitropropionic acid and tert-butanol.
Scientific Research Applications
Tert-butyl 2-methyl-2-nitropropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and ester functionalities into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-2-nitropropionate involves its interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-nitropropionate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
2-tert-butyl-4-methyl-6-nitrophenol: Contains a nitro group and a tert-butyl group but differs in the aromatic ring structure.
N-tert-butyl-2-methyl-benzamide: Similar in having a tert-butyl group but differs in the amide functionality.
Uniqueness
Tert-butyl 2-methyl-2-nitropropionate is unique due to its combination of a nitro group and a tert-butyl ester group, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Properties
CAS No. |
99969-78-5 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
tert-butyl 2-methyl-2-nitropropanoate |
InChI |
InChI=1S/C8H15NO4/c1-7(2,3)13-6(10)8(4,5)9(11)12/h1-5H3 |
InChI Key |
ARUQUOQAOGPTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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